Lipophilicity Shift: +1.4 LogP Units Over the Unsubstituted Parent Core
The target compound exhibits an XLogP3-AA of 2.8, compared to 1.4 for 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (CID 11492110), a difference of +1.4 log units [1][2]. This increase arises from the electron-withdrawing C5 trifluoromethyl group and the C2 methyl group. Higher lipophilicity is strongly correlated with improved passive membrane permeability and oral absorption, making the target compound a more drug-like starting point for lead optimization [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CID 11492110): 1.4 |
| Quantified Difference | Δ = +1.4 log units (+100% increase in logP scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 for target; PubChem release 2025.04.14 for comparator) |
Why This Matters
A +1.4 LogP increase translates to significantly higher predicted membrane permeability, increasing the likelihood that derivatives will achieve oral bioavailability.
- [1] PubChem Compound Summary for CID 131677196, XLogP3-AA = 2.8. U.S. National Library of Medicine, 2021. View Source
- [2] PubChem Compound Summary for CID 11492110, XLogP3-AA = 1.4. U.S. National Library of Medicine, 2025. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
